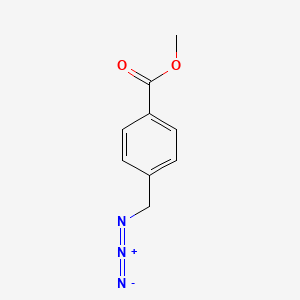

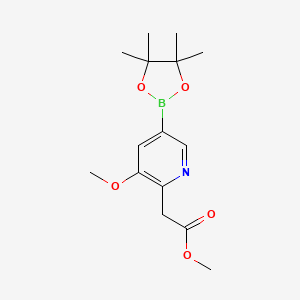

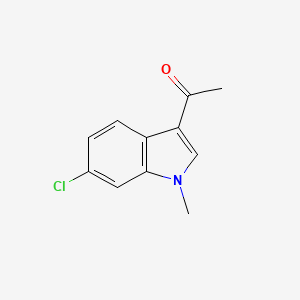

![molecular formula C7H11N B3362039 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 95019-15-1](/img/structure/B3362039.png)

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene

Vue d'ensemble

Description

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .

Synthesis Analysis

The compound can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the treatment of the endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene is available as a 2D Mol file or as a computed 3D SD file . The formula is C6H9N and the molecular weight is 95.1424 .Chemical Reactions Analysis

The compound undergoes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another reaction involves the treatment of the endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles . An unexpected reaction was observed during the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene .Applications De Recherche Scientifique

Phosphorylation Studies

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene has been investigated for its reaction with phosphorylating agents. Sousa et al. (2010) studied the phosphorylation of this compound using diphenylphosphinic chloride and chlorodiphenylphosphine, leading to the formation of phosphorylated bicycles. This research aids in understanding the reactivity and potential applications of these compounds in organic synthesis (Sousa et al., 2010).

Bromine Addition

Bulanov et al. (2001) explored the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene. The study observed the formation of an unexpected product, 3-bromo-1-methyl-1-azoniatricyclo[2.2.1.02,6]heptane tribromide, instead of a direct addition product. This finding provides insights into the unusual reactivity and potential applications in chemical synthesis (Bulanov et al., 2001).

Skeletal Rearrangement

Kobayashi et al. (1992) reported a novel skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions. The rearrangement led to the formation of 2-oxabicyclo[3.3.0]-oct-7-en-3-ones, revealing a pathway for generating structurally complex molecules from simpler bicyclic systems (Kobayashi et al., 1992).

Use as Synthons

The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, closely related to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, have been identified as versatile synthons for drug candidates. Holt-Tiffin (2009) described their synthesis through a bioresolution approach using lactamase catalyzed resolution. This process is crucial for the preparation of both isomers, highlighting their growing applicability in pharmaceutical synthesis (Holt-Tiffin, 2009).

Modification of Oligopeptides

Jäger et al. (1995) utilized 2-azabicyclo[2.2.1]hept-5-ene derivatives for on-site modification of oligopeptides. This process involved Diels-Alder addition, leading to conformationally constrained carbonyl derivatives with high stereoselectivity. Such modifications have implications for peptide chemistry and drug design (Jäger et al., 1995).

Isolation and Characterization of Derivatives

Guideri and Ponticelli (2012) isolated and characterized methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate. This study provided the first insight into these compounds, observing both endo and exo-isomers, and their potential for further chemical transformations (Guideri & Ponticelli, 2012).

Safety and Hazards

The safety data sheet advises to wash face, hands, and any exposed skin thoroughly after handling the compound . It is also advised not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Contaminated work clothing should not be allowed out of the workplace .

Propriétés

IUPAC Name |

2-methyl-2-azabicyclo[2.2.1]hept-5-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-8-5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWNWYAZCSDGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551683 | |

| Record name | 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene | |

CAS RN |

95019-15-1 | |

| Record name | 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

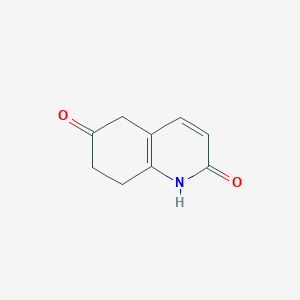

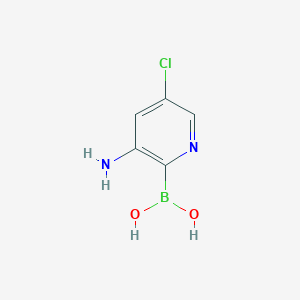

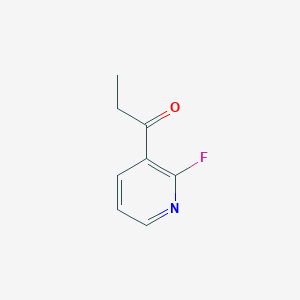

![6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B3361957.png)

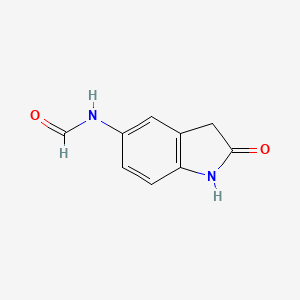

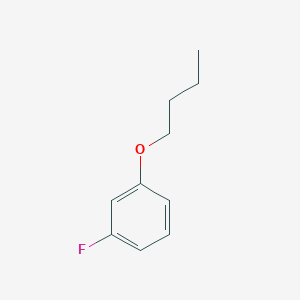

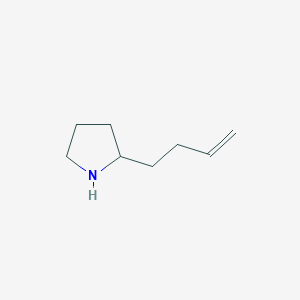

![Pyrrolidine, 1-[[(dimethoxymethyl)imino]methyl]-](/img/structure/B3362007.png)

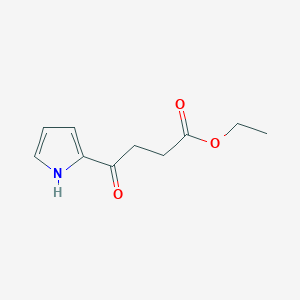

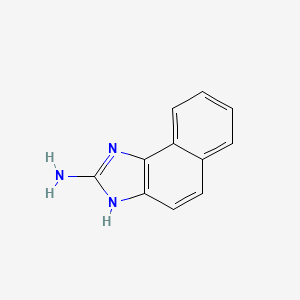

![3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B3362052.png)